N'-hydroxypyrazine-2-carboximidamide
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Overview
Description
Pyrazine-2-amidoxime is a heterocyclic organic compound that features a pyrazine ring substituted with an amidoxime group at the second position. This compound is a structural analogue of pyrazine-2-carboxamide, a well-known drug. Pyrazine-2-amidoxime has garnered interest due to its potential biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2-amidoxime can be synthesized through the reaction of pyrazine-2-carboxamide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods: While specific industrial production methods for pyrazine-2-amidoxime are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity .
Types of Reactions:
Oxidation: Pyrazine-2-amidoxime undergoes oxidation reactions, often catalyzed by various oxidizing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products: The major products formed from these reactions include nitrile oxides, reduced amidoxime derivatives, and substituted pyrazine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrazine-2-amidoxime involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrazine-2-carboxamide: A structural analogue with similar biological activities but different functional groups.
Pyrazine-2-thiocarboxamide: Another analogue with sulfur-containing functional groups, exhibiting distinct chemical and biological properties.
Uniqueness: Pyrazine-2-amidoxime is unique due to its amidoxime functional group, which imparts specific reactivity and biological activities not observed in its analogues. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N'-hydroxypyrazine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHJCRJEMIFNNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-05-3 |
Source
|
Record name | 51285-05-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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